
1-(4-Methoxyphenyl)-4-(piperidin-1-ylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-4-(piperidin-1-ylsulfonyl)piperazine, also known as PIPES, is a chemical compound that has been widely used in scientific research. It is a piperazine derivative that has a sulfonamide group attached to the piperidine ring. PIPES is a white solid that is soluble in water and has a melting point of 155-157°C.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenyl)-4-(piperidin-1-ylsulfonyl)piperazine is not well understood. It is believed that the sulfonamide group on the piperidine ring is responsible for its buffering capacity. The piperidine ring may also play a role in stabilizing the pH of the buffer solution.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-carcinogenic. However, it should be handled with care as it can be irritating to the eyes and skin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-Methoxyphenyl)-4-(piperidin-1-ylsulfonyl)piperazine is its buffering capacity at physiological pH. This makes it an ideal buffer for biological and biochemical experiments. It is also easy to prepare and has a high solubility in water. However, this compound has a limited buffering capacity at low pH and high temperatures. It is also not suitable for experiments that require a low ionic strength buffer.
Direcciones Futuras
There are several future directions for the use of 1-(4-Methoxyphenyl)-4-(piperidin-1-ylsulfonyl)piperazine in scientific research. One area of interest is the development of new this compound derivatives with improved buffering capacity and stability. Another area of interest is the use of this compound in the preparation of liposomes for drug delivery. This compound may also have potential applications in the field of nanotechnology, particularly in the preparation of nanoparticles for biomedical imaging and drug delivery. Further research is needed to explore these potential applications.
Conclusion
In conclusion, this compound, or this compound, is a widely used buffer in biological and biochemical experiments. Its buffering capacity at physiological pH and high solubility in water make it an ideal buffer for these applications. This compound has no known biochemical or physiological effects on living organisms and is considered to be non-toxic and non-carcinogenic. However, it has limitations in terms of its buffering capacity at low pH and high temperatures. Further research is needed to explore the potential applications of this compound in drug delivery and nanotechnology.
Métodos De Síntesis
The synthesis of 1-(4-Methoxyphenyl)-4-(piperidin-1-ylsulfonyl)piperazine involves the reaction of 1-methylpiperazine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. The reaction takes place at room temperature and the product is obtained in high yield. The purity of the product can be improved by recrystallization from a suitable solvent such as ethanol or methanol.
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenyl)-4-(piperidin-1-ylsulfonyl)piperazine has been widely used in scientific research as a buffer in biological and biochemical experiments. It has a pKa of 7.5, which makes it an effective buffer at physiological pH. This compound is commonly used in the preparation of electrophoresis gels, as well as in the isolation and purification of proteins and enzymes. It is also used as a buffer in cell culture media and in the preparation of liposomes.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-4-piperidin-1-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-22-16-7-5-15(6-8-16)17-11-13-19(14-12-17)23(20,21)18-9-3-2-4-10-18/h5-8H,2-4,9-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBDUHUXWZGZCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)N3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethylbenzamide](/img/structure/B501494.png)
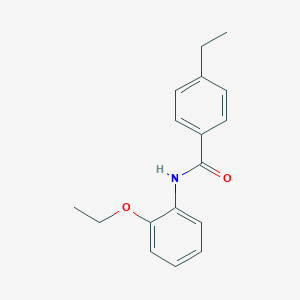
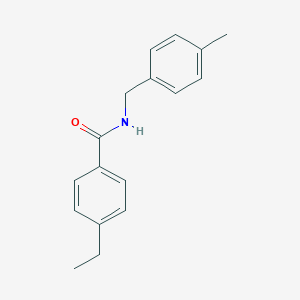
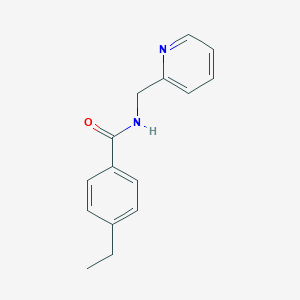

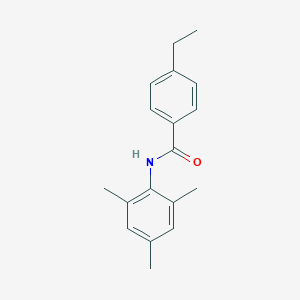

![Ethyl 2-[(4-ethylbenzoyl)amino]benzoate](/img/structure/B501503.png)
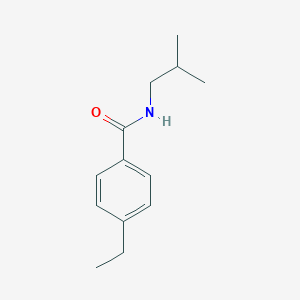
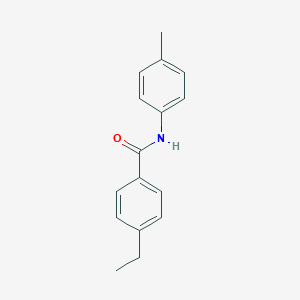
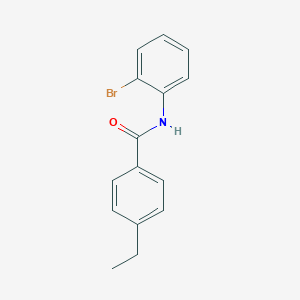


![N-[2-(1-cyclohexen-1-yl)ethyl]-4-ethylbenzamide](/img/structure/B501511.png)